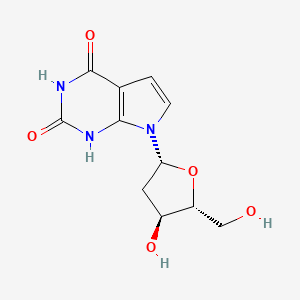

7-Deaza-2'-deoxyxanthosine

描述

7-Deaza-2’-deoxyxanthosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to 2’-deoxyxanthosine but with a nitrogen atom replaced by a carbon atom at the seventh position of the purine ring. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’-deoxyxanthosine typically involves the glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . The process begins with the protection of the nucleobase, followed by glycosylation with a protected sugar moiety. Subsequent deprotection steps yield the desired nucleoside. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the glycosylation and deprotection steps .

Industrial Production Methods: While specific industrial production methods for 7-Deaza-2’-deoxyxanthosine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

化学反应分析

Key Data:

| Intermediate | Reaction Conditions | Product (Yield) |

|---|---|---|

| 5b | NaOH, NaBr, MeSiCl | 1b (Pure) |

| 5c | NaOH, reflux | 1c (Pure) |

Halogenation increases lipophilicity, as evidenced by reversed-phase HPLC retention times .

Protection and Deprotection Strategies

7-Deaza-dX requires protective groups for oligonucleotide synthesis:

-

2-(4-Nitrophenyl)ethyl (NPE) group :

Removed via β-elimination using DBU, enabling clean deprotection without side reactions . -

Allyl group :

Effective for 2'-deoxyxanthosine but incompatible with Pd(0)-catalyzed deprotection for 7-deaza-dX .

Base-Pairing Reactions

7-Deaza-dX exhibits non-canonical base-pairing properties:

-

Triplex formation :

Forms stable 7-deaza-X:A-T triplets under neutral conditions, enhancing triplex stability in antiparallel motifs . -

Inverse Watson–Crick pairing :

Binds 5-methyl-2'-deoxyisocytidine with high affinity, enabling novel genetic coding systems . -

Purine–purine pairing :

Stabilizes duplexes with 2'-deoxyguanosine or 5-aza-7-deaza-2'-deoxyguanosine .

Base-Pair Stability (ΔTm_mm):

| Partner Nucleoside | Base Pair Type | Stability Impact |

|---|---|---|

| 5-Methyl-isocytidine | Inverse Watson–Crick | High stability |

| 2'-Deoxyguanosine | Purine–purine | Moderate stability |

Oxidation and Oligonucleotide Incorporation

7-Deaza-dX is integrated into oligonucleotides using phosphoramidite chemistry:

-

Phosphoramidite coupling :

Achieved with >99% efficiency using Glen Research’s 7-deaza-dX-CE phosphoramidite . -

Oxidation requirements :

Requires (10-camphorsulfonyl)oxaziridine (CSO) instead of iodine for >2 insertions to prevent side reactions .

pH-Dependent Stability and Reactivity

-

Glycosidic bond stability :

Resists acid-catalyzed depurination (t >24 hrs at pH 3–10), unlike natural 2'-deoxyxanthosine (t <1 hr) . -

pKa_aa values :

Compound pK 7-Deaza-dX (1a) 6.6 7-Bromo (1b) 6.1 7-Iodo (1c) 6.2

Electron-withdrawing halogens lower pK, enhancing protonation resistance .

Functionalization Reactions

7-Deaza-dX is modified post-synthesis for bioconjugation:

-

Halogenation :

Bromine or iodine at position 7 stabilizes duplexes via hydrophobic effects . -

Click chemistry :

Alkynyl side chains at position 7 enable Huisgen–Sharpless–Meldal cycloaddition with azides for fluorescent labeling (e.g., pyrene) .

Conformational Effects on Reactivity

The 7-substituent influences sugar puckering:

科学研究应用

Oligonucleotide Synthesis

7-Deaza-2'-deoxyxanthosine serves as a versatile building block for oligonucleotide synthesis. Its incorporation into oligonucleotides enhances their stability and hybridization properties. Research indicates that oligonucleotides containing this compound demonstrate improved thermal stability compared to those with standard nucleosides, making them suitable for various applications in molecular biology .

PCR and Sequencing

The use of 7-deaza-2'-deoxyguanosine in polymerase chain reactions (PCR) has been shown to significantly improve the amplification of GC-rich regions, which are often problematic due to strong base–base interactions that can lead to premature termination of the reaction . This property is particularly beneficial when working with low-quality DNA samples, as it enhances the yield and quality of PCR products.

Antisense Oligonucleotides

This compound is utilized in the development of antisense oligonucleotides (ODNs), which are designed to bind specifically to target RNA sequences, inhibiting gene expression. Studies have demonstrated that ODNs containing this modified nucleoside exhibit increased potency compared to their unmodified counterparts, making them promising candidates for therapeutic applications .

Triplex Formation

This compound has been shown to facilitate the formation of triplex DNA structures, which are important for gene regulation and targeting specific DNA sequences. The ability of this compound to form stable triplets with adenine and thymidine enhances its utility in designing molecules that can selectively bind to gene promoters .

Nucleotide Analogues

As a purine analogue, this compound has been explored for its potential in drug development. Its structural modifications allow for the design of novel nucleotide analogues that can interfere with nucleic acid metabolism, providing a strategy for developing antiviral and anticancer agents .

Error-Proofing in DNA Synthesis

Recent studies have highlighted the role of 7-deaza-2'-deoxyguanosine as an error-proofing agent during DNA synthesis. By incorporating this modified nucleoside, researchers have achieved a significant reduction in synthetic errors, thus improving the fidelity of synthesized DNA sequences .

Case Studies

作用机制

The mechanism of action of 7-Deaza-2’-deoxyxanthosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and hydrogen bonding patterns. This disruption can affect the stability and function of DNA and RNA, leading to various biological effects . The compound targets viral polymerases, inhibiting viral replication and delaying disease progression .

相似化合物的比较

7-Deaza-2’-deoxyguanosine: Another modified nucleoside with a similar structure but different biological properties.

2’-Deoxyxanthosine: The parent compound, which is more prone to hydrolysis under physiological conditions.

7-Deaza-2’-deoxyadenosine: A related nucleoside analog with distinct applications in antisense oligonucleotide research.

Uniqueness: 7-Deaza-2’-deoxyxanthosine is unique due to its ability to form stable triplex structures and its potential antiviral properties . Its modified structure imparts increased stability compared to other nucleosides, making it a valuable tool in various research applications .

生物活性

7-Deaza-2'-deoxyxanthosine (7-deaza-dX) is a modified nucleoside that has garnered attention for its unique biological properties and potential applications in molecular biology and therapeutic development. This article explores the biological activity of 7-deaza-dX, focusing on its synthesis, structural properties, interactions with DNA and RNA, and its implications in antisense oligonucleotide (ODN) technology.

Synthesis and Structural Properties

This compound is synthesized through various chemical methods, including glycosylation techniques. The compound is characterized by the substitution of the nitrogen atom at the 7-position of xanthosine with a carbon atom, which alters its electronic properties and hydrogen bonding capabilities. This modification enhances stability against depurination compared to standard nucleosides, making it a valuable candidate for incorporation into ODNs .

Table 1: Comparison of this compound with Standard Nucleosides

| Property | This compound | Standard Nucleosides |

|---|---|---|

| Stability against depurination | High | Moderate to Low |

| Base pairing capability | Non-standard with certain analogs | Standard Watson-Crick |

| Synthesis complexity | Moderate | Low |

Antisense Oligonucleotide Applications

Research has demonstrated that ODNs containing 7-deaza-dX exhibit enhanced binding affinity to complementary DNA and RNA strands. For instance, studies indicate that oligodeoxynucleotides incorporating 7-deaza-dX show increased thermal stability (higher Tm values) compared to their unmodified counterparts. This property is particularly beneficial for antisense applications where stability is crucial for effective gene silencing .

In controlled microinjection assays, ODNs containing 7-deaza-dG (a related compound) were shown to be approximately six times more effective than unmodified ODNs in inhibiting target gene expression. This suggests that similar enhancements could be expected with 7-deaza-dX, although specific data on its antisense activity remains limited .

Structural Characterization Studies

The structural dynamics of DNA oligomers containing 7-deaza-dX have been investigated using various biophysical techniques such as UV thermal melting, circular dichroism (CD), and NMR spectroscopy. These studies reveal that the incorporation of 7-deaza-dX influences the hydration dynamics and ionic interactions within the DNA structure, which can affect the overall stability and flexibility of the DNA duplexes .

Table 2: Biophysical Properties of Oligomers Containing this compound

| Property | Observed Value | Method Used |

|---|---|---|

| Tm (°C) | Increased by ~5-10°C | UV Thermal Melting |

| Circular Dichroism | Altered spectral profile | CD Spectroscopy |

| NMR Chemical Shifts | Shifted due to hydration | NMR Spectroscopy |

Case Studies

- Antisense Activity : A study demonstrated that ODNs containing 7-deaza-dX showed significant inhibition of target RNA in cellular assays, suggesting potential use in therapeutic contexts for diseases driven by specific gene expressions.

- Triplex Formation : Research indicates that 7-deaza-dX can participate in triplex formation with complementary DNA sequences, demonstrating its ability to stabilize non-canonical structures under physiological conditions. This property opens avenues for developing novel therapeutic agents targeting specific genomic sites .

- MR1 Ligand Modulation : Modifications of known MR1 ligands using deaza analogs have illustrated how subtle changes can dramatically alter immune responses. Although not directly related to 7-deaza-dX, these findings underscore the importance of structural modifications in enhancing biological activity .

属性

IUPAC Name |

7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c15-4-7-6(16)3-8(19-7)14-2-1-5-9(14)12-11(18)13-10(5)17/h1-2,6-8,15-16H,3-4H2,(H2,12,13,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCOIQLTGGBRJE-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2NC(=O)NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC(=O)NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473816 | |

| Record name | 7-Deaza-2'-deoxyxanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96022-82-1 | |

| Record name | 7-Deaza-2'-deoxyxanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。